

FT-IR Spectrum Analysis of 2-Amino-6-nitrobenzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzaldehyde

Cat. No.: B183300

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of **2-Amino-6-nitrobenzaldehyde**. The information herein is intended to assist researchers and scientists in identifying the characteristic vibrational frequencies of this compound, which is a valuable intermediate in various synthetic pathways, including those for pharmacologically active molecules. This guide summarizes expected spectral data, outlines a detailed experimental protocol for FT-IR analysis, and provides a visual representation of the analytical workflow.

Introduction to the FT-IR Spectroscopy of 2-Amino-6-nitrobenzaldehyde

FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. The FT-IR spectrum of **2-Amino-6-nitrobenzaldehyde** is characterized by the vibrational frequencies of its key functional groups: the amino group (-NH₂), the nitro group (-NO₂), the aldehyde group (-CHO), and the substituted aromatic ring. The positions of these groups on the benzene ring influence the electronic environment and, consequently, the vibrational modes of the entire molecule.

Predicted FT-IR Spectral Data

While a definitive, experimentally verified FT-IR spectrum for **2-Amino-6-nitrobenzaldehyde** is not widely published, a detailed prediction of the major absorption bands can be compiled from the analysis of structurally similar compounds, such as 2-nitrobenzaldehyde, and established infrared correlation charts. The following table summarizes the expected characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment of Vibrational Mode
3400 - 3200	Medium-Strong	N-H stretching (asymmetric and symmetric) of the amino group
3100 - 3000	Medium-Weak	C-H stretching of the aromatic ring
2900 - 2800	Weak	C-H stretching of the aldehyde group
1710 - 1680	Strong	C=O stretching of the aldehyde group
1620 - 1580	Medium-Strong	C=C stretching of the aromatic ring and N-H bending of the amino group
1550 - 1500	Strong	Asymmetric NO ₂ stretching of the nitro group
1360 - 1320	Strong	Symmetric NO ₂ stretching of the nitro group
1300 - 1200	Medium	C-N stretching of the aromatic amine
900 - 675	Medium-Strong	C-H out-of-plane bending of the substituted aromatic ring

Experimental Protocol for FT-IR Analysis

This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like **2-Amino-6-nitrobenzaldehyde** using the Attenuated Total Reflectance (ATR) technique.

3.1. Materials and Equipment

- Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- **2-Amino-6-nitrobenzaldehyde** sample (solid)
- Spatula
- Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)
- Lint-free wipes

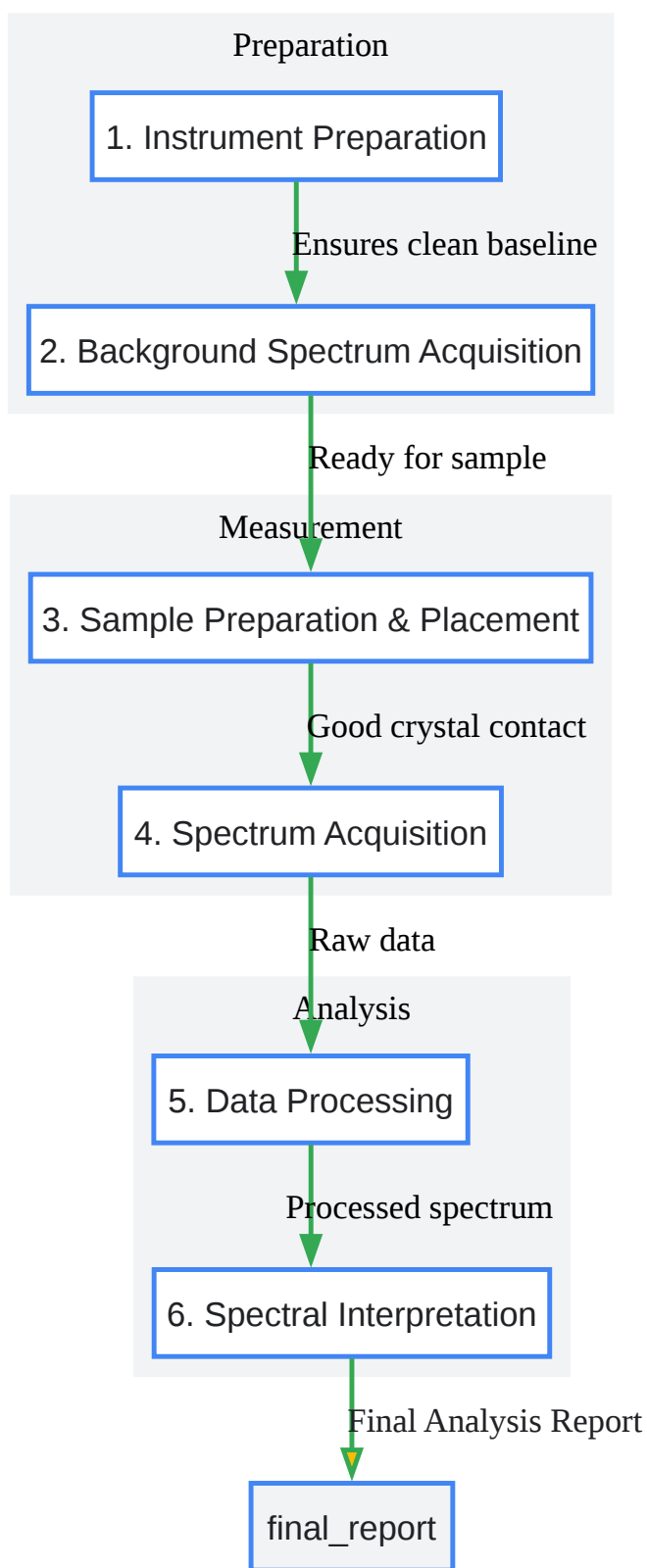
3.2. Procedure

- Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.
- Background Spectrum Acquisition:
 - Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol.
 - Allow the solvent to evaporate completely.
 - Record a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself, ensuring they are subtracted from the final sample spectrum.
- Sample Preparation and Measurement:
 - Place a small amount of the **2-Amino-6-nitrobenzaldehyde** powder onto the center of the ATR crystal.

- Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
- Acquire the sample spectrum. A typical scanning range is 4000 cm^{-1} to 400 cm^{-1} . To improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).
- Data Processing and Analysis:
 - The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Perform any necessary baseline corrections and peak picking to identify the exact wavenumbers of the absorption bands.
 - Compare the obtained peak positions with the expected values in the provided table and other reference spectra to confirm the identity and purity of the compound.
- Cleaning:
 - Release the pressure arm and carefully remove the sample from the ATR crystal using a spatula and a dry, lint-free wipe.
 - Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any residual sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process.



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FT-IR Analysis Workflow

This guide provides a foundational understanding of the FT-IR spectral characteristics of **2-Amino-6-nitrobenzaldehyde**. For definitive structural confirmation, it is recommended to correlate the FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

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